Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)-
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Overview
Description
Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)- is a synthetic steroid compound. It is structurally related to cortisone and other corticosteroids, which are hormones produced by the adrenal cortex. These compounds are known for their anti-inflammatory and immunosuppressive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)- involves multiple steps, starting from simpler steroid precursors. The process typically includes hydroxylation, oxidation, and esterification reactions. Specific reagents and catalysts are used to achieve the desired functional groups at specific positions on the steroid backbone.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully controlled to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at position 21 can yield a ketone, while reduction of the ketone at position 20 can yield a hydroxyl group.
Scientific Research Applications
Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)- involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding alters the expression of target genes, leading to anti-inflammatory and immunosuppressive effects. The compound also affects various signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Cortisone: Another corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A corticosteroid used to treat inflammation and allergic reactions.
Prednisone: A synthetic corticosteroid with potent anti-inflammatory effects.
Uniqueness
Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)- is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ester group at position 17 enhances its stability and bioavailability compared to other corticosteroids.
Properties
Molecular Formula |
C25H34O6 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[(8S,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H34O6/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3/h12,17-18,22,26H,4-11,13-14H2,1-3H3/t17-,18-,22+,23-,24-,25-/m0/s1 |
InChI Key |
ITUCFIPQFMQBLT-PNOCSVDBSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
Origin of Product |
United States |
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